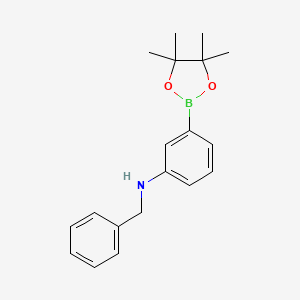![molecular formula C10H13ClN2O3S B3132870 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 379255-81-9](/img/structure/B3132870.png)
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Descripción general
Descripción
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is an organic compound . It is similar to 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, which is reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The IUPAC name for this compound is N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide . The InChI code is 1S/C10H13ClN2O3S/c11-7-10(14)13-6-5-8-1-3-9(4-2-8)17(12,15)16/h1-4H,5-7H2,(H,13,14)(H2,12,15,16) . The molecular weight is 276.74 .Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 145-147 degrees Celsius . It has a molecular weight of 276.74 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide and its derivatives have been a focal point in the synthesis of novel compounds for anticancer research. Ghorab et al. (2015) used 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates for synthesizing various sulfonamide derivatives. These compounds were then screened for their anticancer activity against breast cancer and colon cancer cell lines. Notably, a compound (identified as Compound 17) exhibited significant potency against breast cancer cell lines, showcasing the potential of these compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Heterocyclic Synthesis
The compound has also been utilized as a building block in heterocyclic synthesis. Gouda (2014) explored the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide, showcasing its versatility in creating polyfunctionalized heterocyclic compounds. This reveals the compound's significant role in advancing the synthesis of complex molecular structures (Gouda, 2014).
Radiosynthesis for Metabolism and Mode of Action Studies
Latli and Casida (1995) conducted a study focusing on the radiosynthesis of chloroacetanilide herbicides, highlighting the importance of 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide in this context. The research aimed at generating these compounds at high specific activity, facilitating the study of their metabolism and mode of action, indicating the significance of such compounds in understanding herbicidal behavior (Latli & Casida, 1995).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, contributing to cell proliferation and tumor hypoxia .
Mode of Action
This compound interacts with CA IX through inhibition . By inhibiting CA IX, the compound disrupts the tumor cell’s metabolic processes, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is typically upregulated in tumor cells due to hypoxic conditions . By inhibiting CA IX, the compound disrupts this pathway, leading to a decrease in energy production and, consequently, a decrease in cell proliferation .
Pharmacokinetics
Itsmolecular weight (276.74 g/mol) suggests that it may have good bioavailability
Result of Action
The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation . This is due to the disruption of the anaerobic glycolysis pathway, which decreases energy production in the tumor cells .
Action Environment
The action of this compound is influenced by the tumor microenvironment . Hypoxic conditions in solid tumors lead to the overexpression of CA IX , making these tumors more susceptible to the action of the compound.
Análisis Bioquímico
Biochemical Properties
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound is known to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity . This inhibition can affect various physiological processes, including respiration and acid-base balance.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to alterations in intracellular pH, which in turn affects cell signaling pathways that are pH-sensitive . Additionally, changes in gene expression related to metabolic enzymes have been observed, indicating that this compound can modulate cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The sulfonamide group of the compound binds to the zinc ion in the active site of carbonic anhydrase, leading to a decrease in the enzyme’s activity . This binding interaction is crucial for the compound’s inhibitory effect. Furthermore, the presence of the chloroacetamide group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the inhibitory effects on carbonic anhydrase can persist, but the degree of inhibition may decrease over time due to gradual degradation of the compound. In vitro studies have demonstrated that the compound maintains its activity for several weeks, while in vivo studies indicate that the effects can last for a few days.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as metabolic acidosis and electrolyte imbalances have been observed. These adverse effects are likely due to the extensive inhibition of carbonic anhydrase, leading to disruptions in acid-base homeostasis.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of pH and ion balance. The inhibition of carbonic anhydrase by this compound affects the conversion of carbon dioxide to bicarbonate and protons, which is a critical step in maintaining acid-base balance . The compound interacts with cofactors such as zinc, which is essential for the activity of carbonic anhydrase. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, showing alterations in the levels of bicarbonate and other related metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, specific transporters in the cell membrane may aid in the uptake of the compound into cells. The localization and accumulation of the compound in tissues are influenced by its binding affinity to these transporters and proteins.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with carbonic anhydrase . The compound’s activity is influenced by its localization, as the cytoplasmic environment provides the necessary conditions for its binding to the enzyme. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its inhibitory effects on carbonic anhydrase.
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-7-10(14)13-6-5-8-1-3-9(4-2-8)17(12,15)16/h1-4H,5-7H2,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHVYECTYHWHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210485 | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-81-9 | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



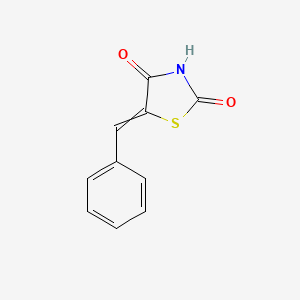

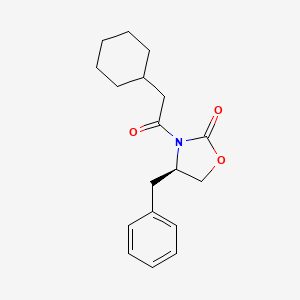

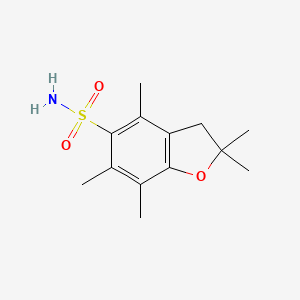
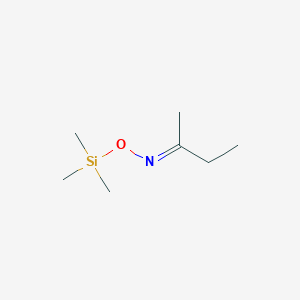
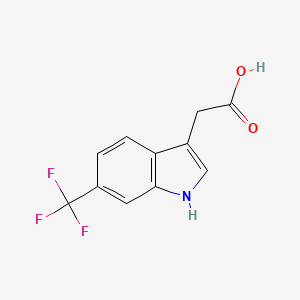

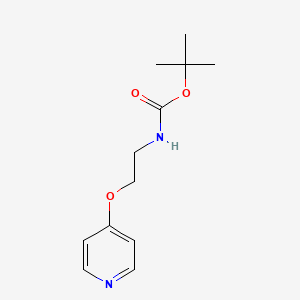
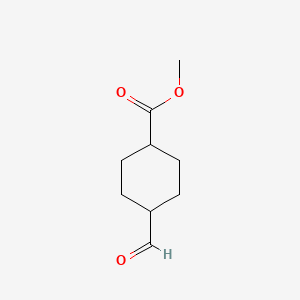
![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)
